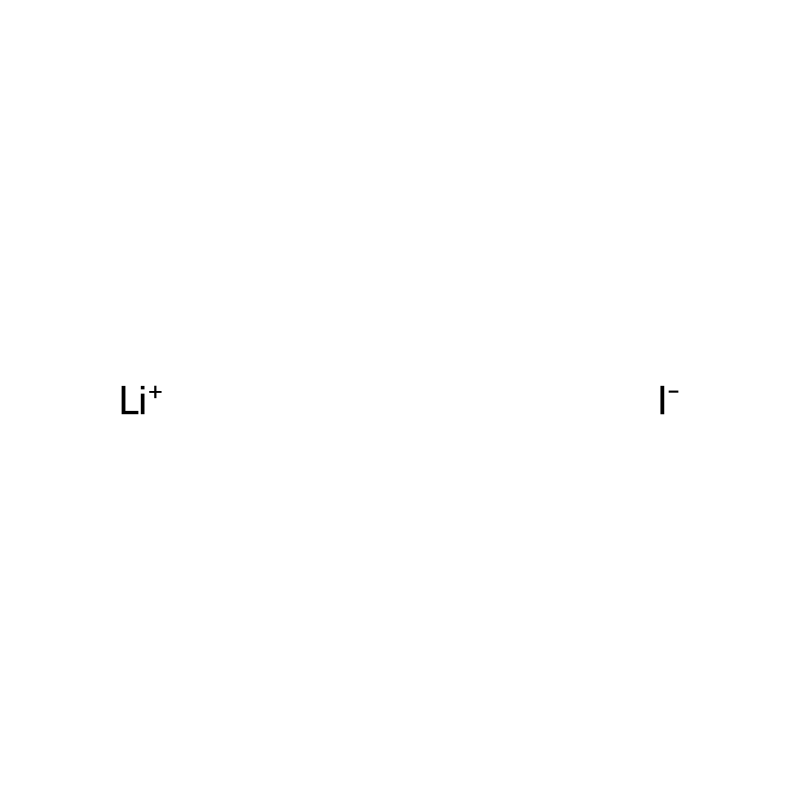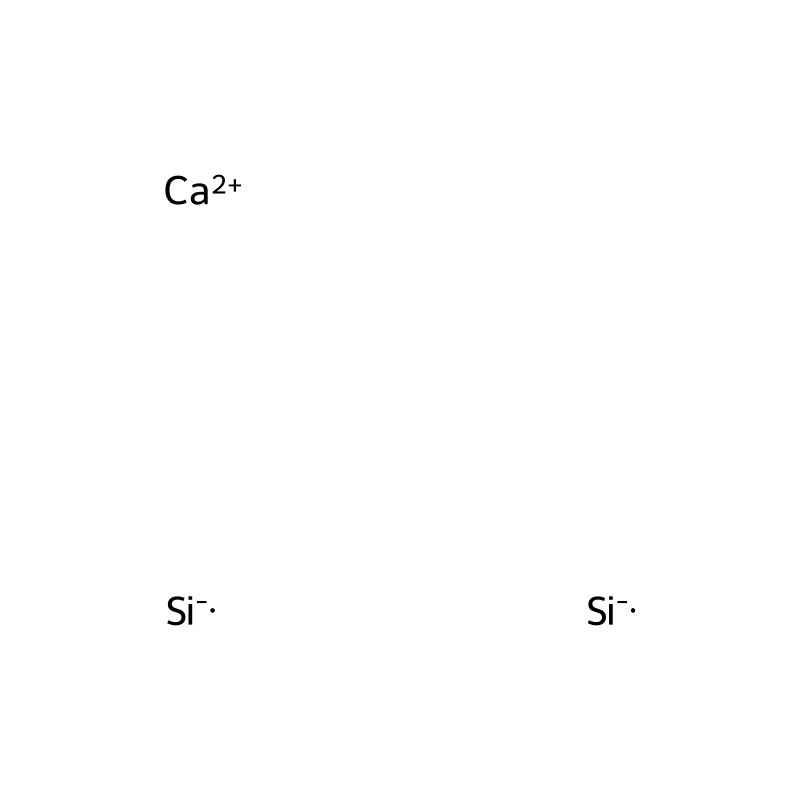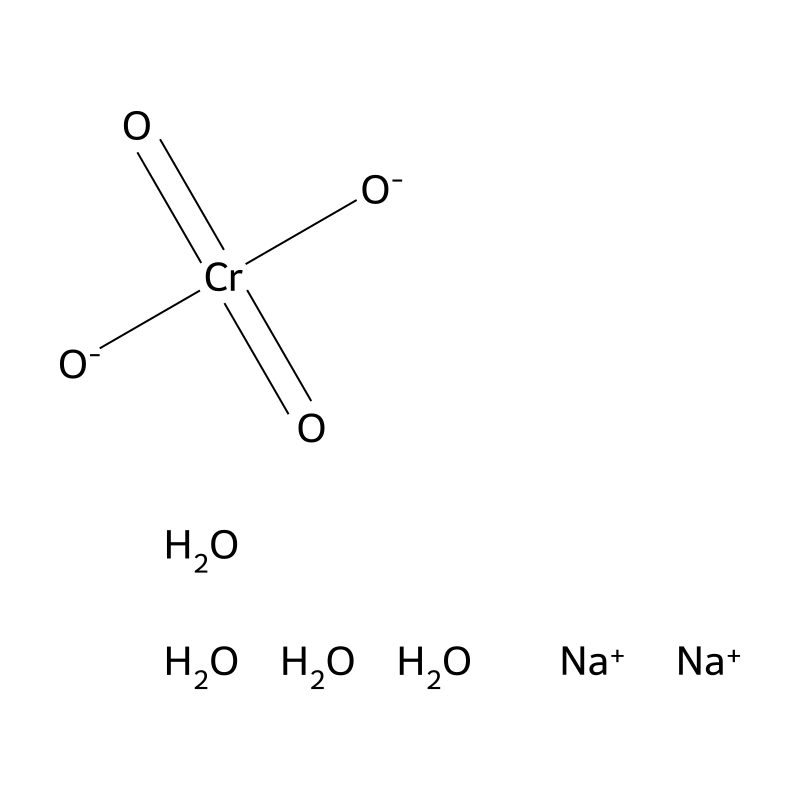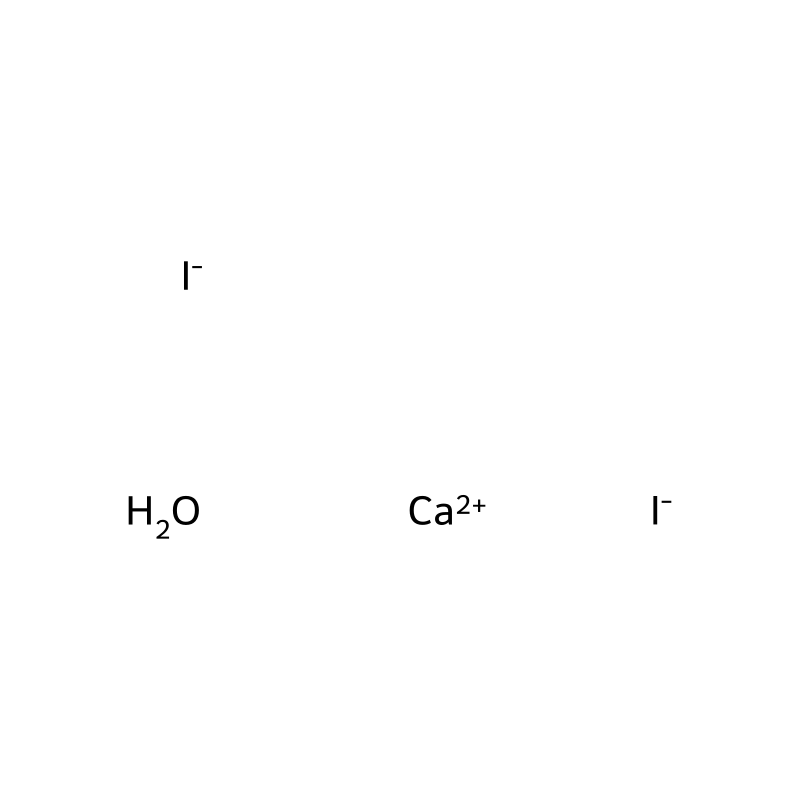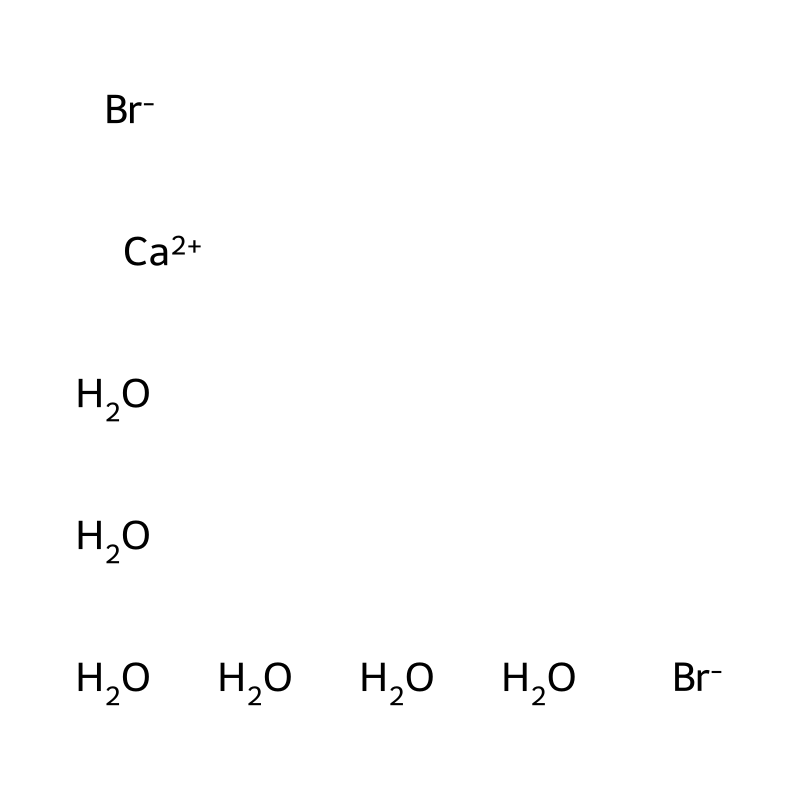Salts
CAS No.:21651-19-4
Molecular Formula:OSn
Molecular Weight:134.71 g/mol
Availability:
In Stock
CAS No.:10377-51-2
Molecular Formula:LiI
ILi
ILi
Molecular Weight:133.9 g/mol
Availability:
In Stock
CAS No.:12013-56-8
Molecular Formula:CaSi2
Molecular Weight:96.25 g/mol
Availability:
In Stock
CAS No.:10034-82-9
Molecular Formula:CrH8Na2O8
Molecular Weight:234.03 g/mol
Availability:
In Stock
CAS No.:71626-98-7
Molecular Formula:CaH2I2O
Molecular Weight:311.9 g/mol
Availability:
In Stock
CAS No.:71626-99-8
Molecular Formula:Br2CaH12O6
Molecular Weight:307.976
Availability:
In Stock

